molecular formula C15H22N2O4 B5411849 1-(2,4-Dimethoxyphenyl)-3-[1-(tetrahydrofuran-2-yl)ethyl]urea

1-(2,4-Dimethoxyphenyl)-3-[1-(tetrahydrofuran-2-yl)ethyl]urea

Cat. No.: B5411849
M. Wt: 294.35 g/mol
InChI Key: PZJNPTCPMKHASY-UHFFFAOYSA-N
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Description

1-(2,4-Dimethoxyphenyl)-3-[1-(tetrahydrofuran-2-yl)ethyl]urea is a synthetic organic compound characterized by the presence of a urea linkage and two distinct functional groups: a dimethoxyphenyl group and a tetrahydrofuran-2-yl group

Preparation Methods

The synthesis of 1-(2,4-Dimethoxyphenyl)-3-[1-(tetrahydrofuran-2-yl)ethyl]urea typically involves the reaction of 2,4-dimethoxyaniline with an isocyanate derivative, followed by the introduction of the tetrahydrofuran-2-yl group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the urea linkage. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity of the final product .

Chemical Reactions Analysis

1-(2,4-Dimethoxyphenyl)-3-[1-(tetrahydrofuran-2-yl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the tetrahydrofuran moiety are replaced by other groups. .

Scientific Research Applications

1-(2,4-Dimethoxyphenyl)-3-[1-(tetrahydrofuran-2-yl)ethyl]urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethoxyphenyl)-3-[1-(tetrahydrofuran-2-yl)ethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the binding of its functional groups to these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic regulation, or gene expression .

Comparison with Similar Compounds

1-(2,4-Dimethoxyphenyl)-3-[1-(tetrahydrofuran-2-yl)ethyl]urea can be compared with similar compounds such as:

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-[1-(oxolan-2-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-10(13-5-4-8-21-13)16-15(18)17-12-7-6-11(19-2)9-14(12)20-3/h6-7,9-10,13H,4-5,8H2,1-3H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZJNPTCPMKHASY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCO1)NC(=O)NC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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